N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-4-3-11-24(13-14)29(26,27)18-8-5-16(6-9-18)21(25)23-17-7-10-20-19(12-17)22-15(2)28-20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXKFOXTTHVZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methyl benzoate under acidic conditions. The resulting 2-methylbenzothiazole is then subjected to further functionalization.
The introduction of the piperidine ring is usually accomplished through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole intermediate. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylbenzothiazolium iodide: Shares the benzothiazole core but differs in functional groups and overall structure.
N-methyl-2-methylbenzothiazolium iodide: Another benzothiazole derivative with different substituents.
Uniqueness
N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound characterized by a unique combination of functional groups, including a benzamide structure, a sulfonyl group, and a thiazole moiety. This structural diversity suggests potential biological activity, particularly in the fields of antimicrobial and anticancer research.
Molecular Structure
The molecular formula of this compound is C21H23N3O3S2, with a molecular weight of 429.55 g/mol. The presence of the thiazole ring and piperidine derivative is significant for its interaction with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits considerable biological activity, particularly:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Initial assays suggest it may inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
The antimicrobial effects were evaluated using broth microdilution methods according to CLSI guidelines. The compound was tested against:
- Gram-negative bacteria : Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus
Results indicated that the compound demonstrated significant antibacterial activity, comparable to established antimicrobial agents.
Anticancer Activity
The anticancer potential was assessed through in vitro assays on several human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and normal lung fibroblast cells (MRC-5). The findings are summarized in Table 1:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 | 6.26 | High antitumor activity |
| HCC827 | 20.46 | Moderate activity in 3D assays |
| NCI-H358 | 6.48 | High antitumor activity |
| MRC-5 (normal) | 10.00 | Moderate cytotoxicity observed |
The compound showed higher cytotoxicity in two-dimensional assays compared to three-dimensional assays, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells.
Molecular docking studies suggest that this compound interacts with specific biological targets such as enzymes or receptors involved in disease processes. This interaction is hypothesized to occur via binding within the active sites of these targets, potentially inhibiting their function and leading to therapeutic effects.
Comparative Analysis with Related Compounds
Several structurally related compounds were analyzed for their biological activities as well:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-nitrothiazol-2-yl)-benzamide | Contains thiazole and amide groups | Antimicrobial activity |
| 2-(trifluoromethyl)-benzothiazole | Trifluoromethyl substitution | Anticancer properties |
| 4-(methylsulfonyl)-aniline | Sulfonamide group | Antimicrobial effects |
The unique combination of the thiazole ring and piperidine-derived sulfonamide in our compound may enhance its binding affinity to biological targets compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
